![molecular formula C15H9ClF5NO2 B2371010 2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 250714-68-2](/img/structure/B2371010.png)
2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide (abbreviated as 2-CPDFA) is an organic compound belonging to the class of fluoroacetamides. It has been studied extensively in recent years due to its interesting properties and potential applications. Synthesis of 2-CPDFA is relatively simple and involves the reaction of 4-chlorophenoxyacetic acid with trifluoromethylbenzyl trifluoroacetate in the presence of a Lewis acid catalyst.
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : The compound has been synthesized through various methods, including the reaction of 4-chlorophenol on N-phenyl dichloroacetamide. This process was optimized to achieve a yield of 75% (Tao Jian-wei, 2009).
- Structural Analysis : X-ray powder diffraction has been utilized to characterize derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which are potential pesticides. This includes the analysis of peak positions, intensities, and unit cell parameters (E. Olszewska, S. Pikus, B. Tarasiuk, 2008).
Potential Applications in Pesticides
- Pesticide Derivatives : Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide and N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized for potential use as pesticides. These studies include crystallographic data essential for understanding the properties of these compounds (E. Olszewska, B. Tarasiuk, S. Pikus, 2009; 2011).
Antibacterial Properties
- Antibacterial Agents : Synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of various acetamide derivatives, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, have shown moderate to good activity against both gram-positive and gram-negative bacteria (N. Desai, M. Shah, A. Bhavsar, A. Saxena, 2008).
Molecular Docking Analysis for Anti-inflammatory Drugs
- Drug Synthesis and Analysis : Molecular docking analysis has been conducted for indole acetamide derivatives, with potential applications in anti-inflammatory drugs. These studies also include geometry optimization and interaction energy studies, crucial for drug development (F. H. Al-Ostoot, D. Geetha, Y. H. Mohammed, P. Akhileshwari, M. A. Sridhar, S. Khanum, 2020).
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide . Factors such as temperature, pH, and the presence of other molecules could affect the compound’s interaction with its targets and its overall stability.
properties
IUPAC Name |
2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c16-10-3-7-12(8-4-10)24-15(20,21)13(23)22-11-5-1-9(2-6-11)14(17,18)19/h1-8H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKIGWFAIPSHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(OC2=CC=C(C=C2)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide |
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